molecular formula C17H14FNO3 B2610679 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide CAS No. 882081-87-0

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide

Cat. No. B2610679
CAS RN: 882081-87-0
M. Wt: 299.301
InChI Key: WIMTXAUKMIMPPM-KRXBUXKQSA-N
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Description

The compound “3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), attached to a fluorophenyl group (a phenyl ring with a fluorine atom attached) via an acrylamide linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2,3-dihydro-1,4-benzodioxin derivative with a 4-fluorophenylacrylamide. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2,3-dihydro-1,4-benzodioxin ring, the 4-fluorophenyl group, and the acrylamide linkage. These functional groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the acrylamide linkage suggests that it might undergo reactions typical of other amides, such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially affect its polarity, solubility, and reactivity .

Scientific Research Applications

Bioisosteric Replacement and KCNQ2 Opener Activity

Research into bioisosteric replacements has led to the identification of compounds with significant activity as KCNQ2 openers, which are valuable for their potential in reducing neuronal hyperexcitability. For instance, compounds such as (S)-N-[1-(2,3-dihydro-benzofuran-5-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamide have demonstrated potent KCNQ2 opener activity. These compounds have been shown to significantly reduce neuronal hyperexcitability in rat hippocampal slices, highlighting their potential therapeutic applications in neurological disorders (Wu et al., 2004).

Chiral Stationary Phases for Enantioseparation

Enantiopure acrylamide derivatives have been synthesized and utilized in the preparation of chiral stationary phases (CSPs) for chromatography. These CSPs have demonstrated improved chromatographic performances and enantioselectivity in the chiral resolution of various compounds. This research underscores the role of such derivatives in enhancing the capabilities of chromatographic methods for separating enantiomers, which is crucial in pharmaceutical research (Tian et al., 2010).

Antibacterial and Antifungal Agents

New derivatives of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide have been explored for their antibacterial and antifungal activities. These studies have yielded compounds with notable biofilm inhibitory action against Escherichia coli and Bacillus subtilis, alongside minimal cytotoxicity. Such findings highlight the potential of these compounds in the development of new antimicrobial agents, especially those targeting biofilm-associated infections (Abbasi et al., 2020).

Lipoxygenase Inhibition for Anti-inflammatory Therapies

Research into N-alkyl/aralkyl derivatives of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides has shown promising results in lipoxygenase inhibition, a key target in anti-inflammatory therapies. Such inhibitors can potentially be used as therapeutic agents for inflammatory diseases, showcasing the utility of these compounds in medicinal chemistry (Abbasi et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without more specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound would depend on its potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties and activity .

properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c18-13-3-5-14(6-4-13)19-17(20)8-2-12-1-7-15-16(11-12)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMTXAUKMIMPPM-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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